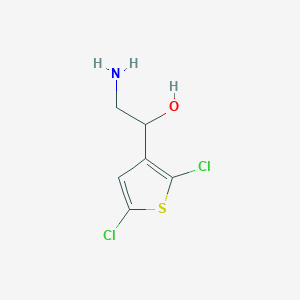

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC20405900

Molecular Formula: C6H7Cl2NOS

Molecular Weight: 212.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7Cl2NOS |

|---|---|

| Molecular Weight | 212.10 g/mol |

| IUPAC Name | 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |

| Standard InChI | InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2 |

| Standard InChI Key | CPOLDZJVMKFDNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=C1C(CN)O)Cl)Cl |

Introduction

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is a chemical compound with the molecular formula . It consists of an amino group, a hydroxyl group attached to an ethan-1-ol backbone, and a thiophene ring substituted with two chlorine atoms at positions 2 and 5. This compound is identified by PubChem CID 105558940 and has a molecular weight of 212.10 g/mol .

Structural Representation

The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The structure includes:

-

Functional Groups: Amino (-NH) and hydroxyl (-OH) groups.

-

Substituents: Two chlorine atoms on the thiophene ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.10 g/mol |

| IUPAC Name | 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |

| SMILES Representation | C1=C(SC(=C1C(CN)O)Cl)Cl |

| InChI Key | CPOLDZJVMKFDNN-UHFFFAOYSA-N |

Synthesis

The synthesis of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves functionalization of a thiophene derivative. While specific synthetic pathways for this compound are not detailed in the available literature, it likely includes:

-

Halogenation: Introduction of chlorine atoms at specific positions on the thiophene ring.

-

Amination: Addition of an amino group to the ethan-1-ol backbone.

Further studies or patents might provide detailed synthetic methodologies.

Pharmaceutical Applications

The structural features of this compound suggest potential biological activity due to:

-

The thiophene ring, which is commonly found in bioactive molecules.

-

The presence of functional groups that can interact with biological targets.

Research Interest

Compounds with similar structures have been studied for their roles in:

-

Antimicrobial activity.

-

Anti-inflammatory properties.

Further experimental validation is required to confirm these properties for this specific molecule.

Spectroscopic Analysis

Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and LC-MS (liquid chromatography-mass spectrometry) are typically used to confirm the structure of such compounds.

Computational Data

Using tools like SwissADME or molecular docking studies, researchers can predict drug-likeness and binding affinity to biological targets.

Toxicology and Safety

-

Chlorinated Thiophenes: Known to exhibit moderate toxicity depending on substitution patterns.

-

Handling Precautions: Standard laboratory safety protocols should be followed when working with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume